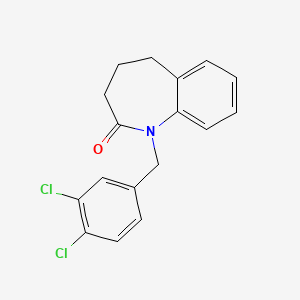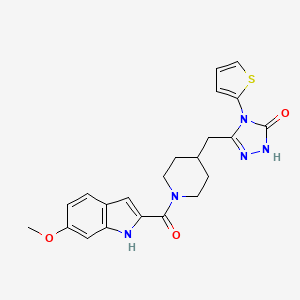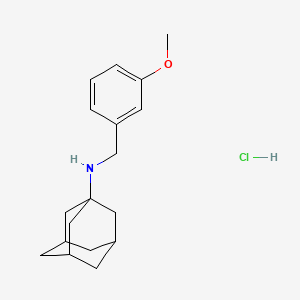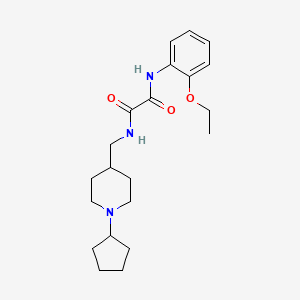![molecular formula C17H14N2OS B2701122 5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde CAS No. 477854-41-4](/img/structure/B2701122.png)
5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound belongs to the class of imidazole derivatives and has been found to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Heterocyclic Chemistry : The synthesis of thieno-extended purines, including derivatives of the title compound, demonstrates its role in creating new heterocyclic systems. These compounds are significant in the field of medicinal chemistry for developing novel therapeutic agents (Hawkins, Iddon, & Longthorne, 1995).
Catalytic Applications : Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a related compound, has been used as a recyclable catalyst in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), demonstrating the utility of sulfur-containing compounds in catalysis (Tayebi et al., 2011).
Microwave-Assisted Synthesis of Novel Derivatives : Novel functionalized hydantoin derivatives have been synthesized using microwave irradiation, indicating the versatility of such compounds in creating diverse chemical structures (Kamila, Ankati, & Biehl, 2011).
Potential Antimicrobial Agents : Imidazole derivatives have been investigated for their antimicrobial properties. For example, a series of 1,2,3-triazolyl pyrazole derivatives showed a broad spectrum of antimicrobial activities, highlighting the potential of these compounds in drug discovery (Bhat et al., 2016).
Development of Novel Drugs : The discovery and synthesis of novel pyrazole derivatives, including those related to the title compound, have been linked to drug efficacy determinations through in silico, in vitro, and cytotoxicity validations, demonstrating their potential in novel drug development (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Copper-Catalyzed Synthesis of Derivatives : The copper-catalyzed synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes indicates the role of the title compound in complex organic syntheses (Li et al., 2015).
Corrosion Inhibition : Imidazole derivatives have been studied for their efficiency as corrosion inhibitors, an application that could be relevant in industrial settings (Stupnišek-lisac, Božić, & Cafuk, 1998).
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes like dihydrofolate reductase . These enzymes play a crucial role in the synthesis of nucleotides and thus, in DNA replication.
Action Environment
The action, efficacy, and stability of 5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde could be influenced by various environmental factors . These could include the pH of the environment, the presence of other interacting molecules, and the temperature, among others.
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)sulfanyl-2-phenyl-1H-imidazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-7-9-14(10-8-12)21-17-15(11-20)18-16(19-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTUXSFGNLSJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NC(=N2)C3=CC=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide](/img/structure/B2701041.png)
![N-isobutyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2701043.png)



![3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2701048.png)

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2701050.png)



![N-(3,5-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2701058.png)
![Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/no-structure.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide](/img/structure/B2701061.png)